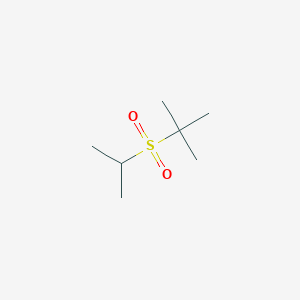

Tert-butyl isopropyl sulfone

Description

Properties

Molecular Formula |

C7H16O2S |

|---|---|

Molecular Weight |

164.27 g/mol |

IUPAC Name |

2-methyl-2-propan-2-ylsulfonylpropane |

InChI |

InChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3 |

InChI Key |

PFKHEICSXHQSQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Tert-butyl isopropyl sulfone serves as a valuable reagent in organic synthesis. Its ability to participate in various reactions makes it a key component in the development of complex molecules.

Reactivity and Mechanisms:

- Methylenation Reactions: Tert-butyl isopropyl sulfone has been successfully employed in methylenation reactions, which involve the introduction of a methylene group into carbonyl compounds. This reaction is facilitated by the sulfone's ability to stabilize carbanions, leading to high yields of desired products .

- Sulfone-Based Reagents: The compound can be used to synthesize other sulfones and sulfinamides, which are critical intermediates in the production of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The pharmaceutical industry utilizes tert-butyl isopropyl sulfone for its potential therapeutic properties.

Case Study: Antitumor Activity

- A study investigated the cytotoxic effects of tert-butyl isopropyl sulfone derivatives on various cancer cell lines. Results indicated that modifications to the sulfone structure enhanced its antitumor activity, demonstrating a dose-dependent response against breast cancer cells .

Case Study: Antifungal Properties

- Research on related sulfones revealed their efficacy against fungal strains such as Candida albicans. The modifications in the sulfur moiety significantly improved antifungal potency, suggesting potential applications in antifungal drug development .

Electrochemical Applications

Tert-butyl isopropyl sulfone exhibits favorable properties for use in electrochemical devices.

Electrolyte for Energy Storage:

- The compound is suitable as an electrolyte in lithium batteries and fuel cells due to its high purity, low melting point, and excellent thermal stability. These properties enhance the efficiency and safety of energy storage systems .

Industrial Applications

Beyond its chemical and pharmaceutical uses, tert-butyl isopropyl sulfone finds applications in various industrial processes.

Solvent Properties:

- The compound can act as a solvent for BTX extraction (benzene, toluene, xylene) and as an acid gas remover. Its effectiveness in these roles stems from its ability to dissolve a wide range of organic compounds while maintaining stability under different conditions .

Summary Table of Applications

Comparison with Similar Compounds

Antiproliferative Effects

Studies on vitamin D₃ analogs with sulfone side chains reveal trends in antiproliferative activity. The tert-butyl sulfone (compound 15) and isopropyl sulfone (compound 4) exhibit comparable potency against cancer cell lines, with IC₅₀ values suggesting a trend: CH₃ < t-Bu ≅ i-Pr < CF₃ (Table 1).

Table 1: Antiproliferative Activity of Sulfone Derivatives

| Sulfone Substituent | Relative Activity (IC₅₀) |

|---|---|

| Methyl (CH₃) | Low |

| tert-Butyl (t-Bu) | Moderate |

| Isopropyl (i-Pr) | Moderate |

| Trifluoromethyl (CF₃) | High |

Enzyme Inhibition

In PRMT4 inhibition studies, isopropyl sulfone (16 ) demonstrates potent activity (IC₅₀ = 0.03 µM), outperforming larger analogs like diethyl sulfonamide (IC₅₀ = 3.5 µM). This highlights the importance of substituent size; bulky groups (e.g., tert-butyl) may hinder binding in hydrophobic enzyme pockets, whereas isopropyl strikes an optimal balance between lipophilicity and steric tolerance .

Table 2: PRMT4 Inhibition by Sulfone and Sulfonamide Derivatives

| Compound | Substituent | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| Methyl sulfone | CH₃ | 0.035 | 200-fold |

| Isopropyl sulfone | i-Pr | 0.03 | 650-fold |

| Diethyl sulfonamide | C₂H₅ | 3.5 | <50-fold |

Physical and Chemical Properties

Electrochemical Stability

In lithium battery electrolytes, ethyl isopropyl sulfone (EiPS) underperforms linear sulfones like tetramethylene sulfone (TMS) at high concentrations, likely due to hindered ion mobility from branched substituents . By analogy, tert-butyl isopropyl sulfone’s bulkier structure may further reduce ionic conductivity. However, fluorinated sulfones (e.g., FMIS) exhibit enhanced oxidation stability due to electron-withdrawing effects, suggesting that tert-butyl isopropyl sulfone’s non-fluorinated structure may limit its utility in high-voltage applications .

Thermal Stability

Ethyl isopropyl sulfone demonstrates high stability in supercapacitors at elevated temperatures (up to 60°C), attributed to its robust sulfone backbone. This property is critical for energy storage devices, though performance comparisons with tert-butyl derivatives remain unexplored .

Preparation Methods

Reaction with tert-Butyl Lithium

Isopropylsulfonyl chloride (C₃H₇SO₂Cl) reacts with tert-butyl lithium in anhydrous tetrahydrofuran (THF) at −78°C:

This method requires strict moisture exclusion but achieves high regioselectivity. Yields for analogous reactions range from 70–85%.

Coupling with tert-Butyl Magnesium Bromide

A Grignard approach employs tert-butyl magnesium bromide and isopropylsulfonyl chloride in diethyl ether:

This method is less sensitive to moisture than organolithium reactions but may require longer reaction times (12–24 hours).

Alkylation of Sulfinate Salts

Sodium or potassium sulfinates react with alkyl halides to form sulfones via nucleophilic displacement. For tert-butyl isopropyl sulfone, sodium isopropylsulfinate (C₃H₇SO₂Na) and tert-butyl bromide (C₄H₉Br) are combined in polar aprotic solvents like dimethylformamide (DMF):

Conditions :

-

Temperature : 80–100°C

-

Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

This method avoids strong oxidants but requires stoichiometric sulfinate salts, which may necessitate additional synthesis steps.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Challenges and Optimization Strategies

Byproduct Formation

Oxidation methods may generate sulfoxides (R-SO-R’) as intermediates, necessitating excess oxidant or extended reaction times to ensure complete conversion. For example, incomplete oxidation of tert-butyl isopropyl sulfide with H₂O₂ yields tert-butyl isopropyl sulfoxide, which can be reoxidized using NaIO₄.

Q & A

Q. What are the recommended synthetic routes for tert-butyl isopropyl sulfone, and how can steric hindrance be mitigated during synthesis?

Tert-butyl isopropyl sulfone can be synthesized via nucleophilic substitution or oxidation of corresponding sulfides. Steric hindrance from the bulky tert-butyl group often limits reaction efficiency. To address this, optimized conditions such as using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can enhance reactivity. Catalytic methods involving hindered amine bases (e.g., diisopropylamine) may improve yield by stabilizing intermediates . Avoid tert-butyl substituents in multi-step syntheses requiring methylation, as steric bulk can prevent final functionalization .

Q. How can infrared (IR) spectroscopy distinguish tert-butyl and isopropyl groups in sulfone derivatives?

IR spectroscopy identifies tert-butyl groups via asymmetric C-H bending at ~1390–1365 cm⁻¹ and symmetric bending at ~1365–1340 cm⁻¹. Isopropyl groups exhibit a characteristic split peak near 1385–1370 cm⁻¹ due to coupling between methyl C-H bends. Sample preparation should use thin films (KBr pellets) or attenuated total reflectance (ATR) for solid/liquid phases to avoid overlapping signals from solvents .

Q. What methodologies assess the thermal stability of tert-butyl isopropyl sulfone in high-voltage electrochemical systems?

Accelerated aging tests under high temperatures (e.g., 60–80°C) and voltages (≥3.0 V) can evaluate stability. Post-mortem analysis via gas chromatography-mass spectrometry (GC-MS) identifies decomposition products, while electrochemical impedance spectroscopy (EIS) monitors electrolyte resistance changes. Comparative studies with ethyl isopropyl sulfone (a structurally similar compound) show sulfones degrade via β-hydrogen elimination, forming olefins and sulfonic acids .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl vs. isopropyl sulfones influence selectivity in enzyme inhibition (e.g., PRMT4)?

In PRMT4 inhibitors, isopropyl sulfones (IC₅₀ = 0.03 µM) exhibit higher potency than bulkier analogs (e.g., tert-butyl), as the hydrophobic binding pocket accommodates smaller alkyl groups. Molecular docking simulations suggest that tert-butyl groups induce unfavorable van der Waals clashes, reducing binding affinity. However, in antiproliferative studies, tert-butyl sulfones show comparable activity to isopropyl derivatives, indicating non-steric factors (e.g., electronic modulation) may dominate in certain biological contexts .

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for sulfone derivatives?

Contradictions in SAR (e.g., steric vs. electronic dominance) require multi-disciplinary approaches:

- Crystallography : Resolve ligand-enzyme binding modes (e.g., PRMT4-sulfone complexes) .

- Isosteric replacements : Compare trifluoromethyl (electron-withdrawing) and tert-butyl (steric) analogs to decouple effects .

- Computational modeling : Density functional theory (DFT) calculates charge distribution and steric maps to predict activity trends .

Q. How can researchers design controlled experiments to evaluate sulfone decomposition pathways in energy storage systems?

Use isotope labeling (e.g., deuterated sulfones) to track β-hydrogen elimination via GC-MS. Pair with operando Fourier-transform infrared spectroscopy (FTIR) to detect transient intermediates. For statistical rigor, replicate experiments across three batches and apply ANOVA to validate decomposition rates .

Data Contradiction Analysis

Q. Why do some studies report tert-butyl sulfones as inactive in enzyme inhibition, while others show comparable activity to smaller analogs?

Discrepancies arise from differences in target binding pockets. For example, PRMT4’s shallow active site disfavors bulky groups, whereas antiproliferative targets (e.g., vitamin D receptors) may tolerate larger substituents due to flexible binding domains. Always contextualize SAR data with structural biology evidence (e.g., X-ray co-crystals) .

Methodological Tables

Table 1. Key Spectral Peaks for Tert-Butyl and Isopropyl Groups in Sulfones

| Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (¹H, ppm) |

|---|---|---|

| tert-butyl | 1390–1365 (asym) | 1.20–1.35 (s, 9H) |

| 1365–1340 (sym) | ||

| isopropyl | 1385–1370 (split) | 1.10–1.30 (d, 6H) |

| 2.80–3.20 (septet, 1H) | ||

| Sources: |

Table 2. Comparative Stability of Sulfone-Based Electrolytes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.